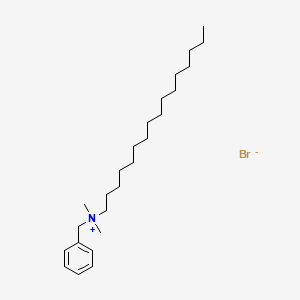

Cetalkonium bromide

Description

The exact mass of the compound Cetalkonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cetalkonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cetalkonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNWMWYCSOQYSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-34-4 (Parent) | |

| Record name | Cetalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90956729 | |

| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-04-2 | |

| Record name | Benzyldimethylhexadecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3529-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(hexadecyl)dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETALKONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU0390Z3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Cetalkonium Bromide – Physicochemical Profile and Formulation Applications

[1]

Executive Summary

Cetalkonium Bromide (CKB) is a quaternary ammonium cationic surfactant distinguished by its specific C16 (hexadecyl) alkyl chain and benzyl headgroup substituent. Unlike the variable alkyl chain distribution found in Benzalkonium Chloride (BAK), CKB is often synthesized as a pure single-chain entity, offering superior reproducibility in pharmaceutical applications.

This guide provides an in-depth technical analysis of CKB, moving beyond basic safety data sheets to explore its critical micelle concentration (CMC), solubility behaviors, and its emerging role as a cationic agent in ophthalmic oil-in-water (o/w) nanoemulsions. We analyze its mechanism of action—driven by electrostatic interaction with the negatively charged corneal mucin—and provide validated analytical protocols for its quantification.

Part 1: Molecular Identity & Structural Analysis[1]

Cetalkonium Bromide is an amphiphilic molecule comprising a hydrophilic cationic head (benzyldimethylammonium) and a hydrophobic tail (hexadecyl chain). Its fixed alkyl chain length (C16) provides consistent interfacial tension properties compared to mixed-chain homologs.

Chemical Identifiers[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | Benzyldimethylhexadecylammonium bromide |

| Common Name | Cetalkonium Bromide (CKB) |

| CAS Number | 1227-61-8 (General), 3529-04-2 (Bromide Salt) |

| Molecular Formula | C₂₅H₄₆BrN |

| Molecular Weight | 440.54 g/mol |

| IUPAC Name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide |

| Appearance | White to off-white crystalline powder |

Structural Visualization

The following diagram illustrates the amphiphilic structure of CKB, highlighting the charge distribution critical for its mucoadhesive properties.

Figure 1: Structural schematic of Cetalkonium Bromide showing the separation of lipophilic and hydrophilic domains.[1]

Part 2: Physicochemical Properties[1][3][7]

Understanding the physical behavior of CKB is essential for formulation stability, particularly in preventing Ostwald ripening in nanoemulsions.

Solubility and Thermal Profile

CKB exhibits "freely soluble" characteristics in polar solvents due to its ionic nature, but its solubility decreases significantly in non-polar hydrocarbons, driving its partitioning to the oil-water interface.

| Parameter | Value / Characteristic | Relevance |

| Melting Point | 68 – 70 °C | Solid handling and processing temperature limits. |

| Solubility (Water) | Freely Soluble (>100 mg/mL) | Allows easy preparation of aqueous phases. |

| Solubility (Ethanol) | Freely Soluble | Suitable for stock solution preparation in analysis. |

| Solubility (Ether) | Practically Insoluble | Confirms low affinity for non-polar bulk phases. |

| Hygroscopicity | Moderate | Requires storage in tightly sealed, desiccated containers. |

Critical Micelle Concentration (CMC)

The CMC is the threshold concentration where CKB monomers spontaneously aggregate. For C16 quaternary ammoniums, this value is critical for predicting toxicity (monomers are more cytotoxic than micelles) and solubilization capacity.

-

Estimated CMC: ~0.8 – 1.0 mM (approx. 0.035 – 0.044% w/v)

-

Comparison: The benzyl group increases hydrophobicity compared to Cetyltrimethylammonium bromide (CTAB, CMC ~0.92 mM), theoretically lowering the CMC slightly.

-

Formulation Impact: In ophthalmic emulsions (typically 0.002% - 0.005% CKB), the concentration is often below the CMC, meaning CKB exists as monomers adsorbed at the oil/water interface rather than as free micelles.

Part 3: Analytical Characterization[1]

Precise quantification of CKB is required to ensure regulatory compliance, particularly given its role as a preservative or cationic agent.

High-Performance Liquid Chromatography (HPLC)

Due to the permanent positive charge, CKB can tail severely on standard silica columns. A buffered mobile phase with an end-capped C18 or Cyano (CN) column is recommended.

Protocol: Reverse-Phase Ion-Pairing HPLC

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Acetonitrile : Buffer (60 : 40 v/v).

-

Buffer Preparation: 50 mM Sodium Acetate adjusted to pH 5.0 with Glacial Acetic Acid. (Triethylamine may be added as a silanol blocker if tailing persists).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 262 nm (Specific to Benzyl ring) or 210 nm (Non-specific, higher sensitivity).

-

Injection Volume: 10–20 µL.

-

Retention Time: Expect elution between 5–8 minutes depending on exact organic modifier ratio.

Titrimetric Assay (Pharmacopeial Standard)

For raw material purity testing, two-phase titration is the gold standard.

-

Principle: Anionic-Cationic titration using Sodium Tetraphenylborate.

-

Indicator: Bromophenol Blue (changes from blue to colorless/yellow at the endpoint in the organic layer).

-

Solvent System: Chloroform/Water biphasic system.

-

Procedure: Titrate the CKB sample in the biphasic mixture until the blue color transfers completely from the chloroform layer to the aqueous layer (or disappears), indicating stoichiometric neutralization of the quaternary ammonium.

Part 4: Functional Mechanism & Biological Interaction[1]

CKB acts via two primary mechanisms: Antimicrobial Action (membrane disruption) and Mucoadhesion (electrostatic anchoring).

Mechanism of Action Diagram

The following diagram details the cascade of events when CKB interacts with microbial membranes or the ocular surface.

Figure 2: Dual-mechanism pathway illustrating antimicrobial efficacy and ocular mucoadhesion.[1]

Ophthalmic Applications (Cationic Nanoemulsions)

CKB is the key cationic agent in Novasorb® technology (e.g., Cationorm, Cyclosporine eye drops).

-

Role: It imparts a positive Zeta potential (+20 to +40 mV) to oil nanodroplets.

-

Benefit: The ocular surface (cornea/conjunctiva) is negatively charged due to mucin glycocalyx. CKB facilitates electrostatic attraction, increasing precorneal residence time and bioavailability of lipophilic drugs (e.g., Cyclosporine A) compared to anionic or neutral formulations.

Part 5: Formulation Considerations

When incorporating CKB into development pipelines, the following factors are critical:

-

Adsorption to Plastics: Like all cationic surfactants, CKB adsorbs strongly to glass and certain plastics (PVC). Use polypropylene (PP) or high-density polyethylene (HDPE) containers for storage and analysis to prevent potency loss.

-

Incompatibility: Incompatible with anionic surfactants (e.g., Sodium Lauryl Sulfate), anionic polymers (e.g., Carboxymethylcellulose, Hyaluronic Acid if not carefully balanced), and nitrates. Precipitation will occur immediately upon mixing.

-

Toxicity Mitigation: While CKB is cytotoxic in free solution (similar to BAK), its toxicity is significantly reduced when bound to the oil-water interface of an emulsion. The oil droplet sequesters the surfactant, presenting a "fuzzy" cationic surface rather than free monomers that intercalate into corneal cells.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 165133, Cetalkonium bromide. Retrieved from [Link]

-

Lallemand, F., et al. (2012). Successfully Improving Ocular Drug Delivery using the Cationic Nanoemulsion, Novasorb. Journal of Drug Delivery. Retrieved from [Link]

- European Pharmacopoeia (Ph. Eur.).Benzalkonium Chloride and Cetrimide Monographs.

-

Daull, P., et al. (2014). Cationic Emulsion for the Treatment of Dry Eye Disease: A Review of the Mechanism of Action. Journal of Ocular Pharmacology and Therapeutics. Retrieved from [Link]

-

LookChem. Cetalkonium Bromide Physical Properties and Safety Data. Retrieved from [Link]

Sources

Synthesis Pathways for Cetalkonium Bromide: A Technical Guide

Executive Summary

Cetalkonium bromide (CKB), chemically defined as

This guide details the high-purity synthesis of CKB via the Menshutkin reaction (nucleophilic substitution). We prioritize Route A (tertiary amine alkylation with benzyl bromide) due to its favorable kinetics and simplified purification profile compared to alternative pathways.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must first deconstruct the target molecule. CKB consists of a quaternary nitrogen center bonded to two methyl groups, one benzyl group, and one hexadecyl (cetyl) chain.

Strategic Disconnection

The disconnection of the C-N bonds reveals two viable forward pathways:

-

Route A (Preferred): Reaction of

-Dimethylhexadecylamine with Benzyl bromide. -

Route B (Alternative): Reaction of

-Dimethylbenzylamine with 1-Bromohexadecane.-

Disadvantage:[7] 1-Bromohexadecane is less electrophilic (primary alkyl halide) and requires higher temperatures/longer reaction times, increasing the risk of Hofmann degradation or color impurities.

-

Pathway Visualization

Figure 1: Retrosynthetic analysis identifying the two primary disconnects. Route A is selected for laboratory execution.

Primary Synthesis Pathway (Route A)

Reaction Type:

The Mechanism

The synthesis is a bimolecular nucleophilic substitution where the lone pair of the tertiary nitrogen attacks the benzylic carbon of benzyl bromide. The bromide ion acts as the leaving group.

Chemical Equation:

Mechanistic Workflow

Figure 2: Kinetic pathway from solvated reactants to crystalline salt precipitation.

Detailed Experimental Protocol

Safety Warning: Benzyl bromide is a potent lachrymator and alkylating agent. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves and chemical splash goggles.

Materials & Reagents

| Reagent | MW ( g/mol ) | Purity Req.[8][9] | Role |

| N,N-Dimethylhexadecylamine | 269.51 | >98% | Nucleophile |

| Benzyl Bromide | 171.04 | >98% | Electrophile |

| Ethyl Acetate | 88.11 | Anhydrous | Solvent (Reaction) |

| Acetone | 58.08 | AR Grade | Solvent (Recrystallization) |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Dry a 500 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen to remove moisture (water competes as a nucleophile).

-

Charging: Add 26.95 g (0.10 mol) of

-Dimethylhexadecylamine to the flask. -

Solvation: Add 150 mL of anhydrous Ethyl Acetate . Stir until the amine is fully dissolved.

-

Expert Insight: Ethyl acetate is chosen because CKB is sparingly soluble in it at room temperature, facilitating spontaneous precipitation of the product, which drives the equilibrium forward (Le Chatelier's principle).

-

Phase 2: Addition & Reflux

-

Addition: Charge the addition funnel with 17.10 g (0.10 mol) of Benzyl bromide.

-

Note: A slight excess (1.05 eq) of benzyl bromide can be used to ensure full consumption of the amine, but equimolar amounts simplify purification.

-

-

Reaction: Heat the solution to a gentle reflux (

). -

Dropwise Addition: Slowly add the benzyl bromide over 30–45 minutes while maintaining reflux.

-

Observation: The solution may turn slightly yellow. As the reaction proceeds, a white precipitate (CKB) will begin to form.

-

-

Completion: Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Silica; MeOH:CHCl3 1:9) or HPLC.[8][10]

Phase 3: Workup & Isolation

-

Cooling: Stop heating and allow the slurry to cool slowly to room temperature (

), then chill in an ice bath ( -

Filtration: Filter the white solid using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with

of cold Ethyl Acetate to remove unreacted starting materials.

Phase 4: Purification (Recrystallization)

-

Dissolution: Transfer the crude solid to a clean flask. Add a minimum amount of hot Acetone (or Acetone/Ethanol 9:1) until fully dissolved.

-

Crystallization: Allow the solution to cool slowly. Seed crystals may be added at

if nucleation is slow. -

Drying: Filter the purified crystals and dry in a vacuum oven at

for 12 hours.

Characterization & Quality Control

To validate the synthesis, compare the product against the following specifications.

| Test | Method | Expected Result |

| Appearance | Visual | White crystalline powder |

| Melting Point | Capillary Method | |

| Identity ( | ||

| Assay | Titration (Epton) | |

| Solubility | Visual | Soluble in water, ethanol; Insoluble in ether |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation | Cool to |

| Yellow Coloration | Oxidation of amine or benzyl bromide impurities | Ensure nitrogen atmosphere; Recrystallize with activated charcoal. |

| Oily Product | Solvent occlusion or mixed chain lengths | Use anhydrous solvents; Ensure starting amine is pure C16 (not C12/C14 mix). |

References

-

PubChem. (2023). Cetalkonium bromide | C25H46BrN.[11][12] National Library of Medicine. Available at: [Link][11]

- Google Patents. (2017). CN106946717A - Benzalkonium chloride monomer synthesis technique.

-

Kuca, K., et al. (2004). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. ResearchGate. Available at: [Link]

-

Organic Syntheses. (1933). Alkyl Bromides Synthesis. Coll. Vol. 2, p.358. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chembk.com [chembk.com]

- 3. CN101648987A - Method for synthesizing 17S-pancuronium bromide - Google Patents [patents.google.com]

- 4. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]

- 5. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones [organic-chemistry.org]

- 6. Processes for the synthesis of rocuronium bromide - Eureka | Patsnap [eureka.patsnap.com]

- 7. US4191621A - Process for the production of substituted benzal and benzyl bromides - Google Patents [patents.google.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Cetalkonium bromide | C25H46BrN | CID 165133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [gsrs.ncats.nih.gov]

Molecular structure and formula of Cetalkonium bromide

Technical Monograph: Cetalkonium Bromide – Molecular Architecture & Functional Characterization

Executive Summary

Cetalkonium bromide (CKB) represents a distinct, high-purity homologue within the benzalkonium class of quaternary ammonium compounds (QACs).[1] Unlike standard benzalkonium chloride, which is a variable mixture of alkyl chain lengths (C8–C18), Cetalkonium bromide is defined by a specific hexadecyl (C16) lipophilic tail. This structural specificity confers unique physicochemical stability and a defined solubility profile, making it a critical excipient in ophthalmic nanoemulsions and mucosal antiseptics. This guide dissects the molecular structure, synthesis pathways, and validation protocols for CKB, providing a self-contained technical resource for drug development.[1]

Molecular Identity & Physicochemical Architecture

The efficacy of Cetalkonium bromide stems from its amphiphilic nature, possessing a hydrophilic cationic head group and a hydrophobic C16 tail.

Table 1: Chemical Identity & Constants

| Property | Specification |

| Common Name | Cetalkonium Bromide |

| IUPAC Name | Benzyl-hexadecyl-dimethylammonium bromide |

| CAS Registry Number | 3529-04-2 |

| Molecular Formula | |

| Molecular Weight | 440.55 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 58°C – 60°C (Distinct from Chloride salt ~50°C) |

| Solubility | Soluble in alcohols, acetone, chloroform; sparingly soluble in cold water (requires warming/surfactant aid) |

Synthesis & Structural Origin

The synthesis of Cetalkonium bromide is achieved via the Menschutkin Reaction , a nucleophilic substitution where a tertiary amine reacts with an alkyl halide. To ensure the high purity required for pharmaceutical applications, the reaction typically utilizes Hexadecyldimethylamine and Benzyl bromide . This pathway is preferred over the alternative (Dimethylbenzylamine + Hexadecyl bromide) due to the higher reactivity of the benzylic halide, allowing for milder conditions and fewer side products.

Figure 1: Synthesis Pathway (Menschutkin Reaction)

Caption: The SN2 reaction pathway for Cetalkonium bromide synthesis, highlighting the nucleophilic attack of the tertiary amine on the benzyl bromide.

Structural Characterization & Validation

Validation of the CKB structure requires confirming the integrity of the quaternary nitrogen center and the specific length of the C16 chain. The following spectral data provides a self-validating fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 2: Diagnostic

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Significance |

| 7.40 – 7.65 | Multiplet | 5H | Ar-H | Aromatic benzyl ring protons |

| 4.85 – 5.00 | Singlet | 2H | Ar-CH | Benzylic methylene; deshielded by cationic N |

| 3.25 – 3.40 | Singlet | 6H | N-(CH | Dimethyl head group; sharp singlet confirms quaternary nature |

| 3.10 – 3.20 | Triplet | 2H | N-CH | |

| 1.70 – 1.85 | Multiplet | 2H | N-CH | |

| 1.20 – 1.40 | Broad Singlet | 26H | -(CH | Bulk methylene chain (C16 tail) |

| 0.88 | Triplet | 3H | -CH | Terminal methyl group |

Infrared (IR) Spectroscopy

-

2915, 2848 cm

: Strong C-H stretching (asymmetric/symmetric) of the long alkyl chain.[1] -

1460, 1470 cm

: C-H bending (scissoring) of methylene groups.[1] -

700, 730 cm

: Monosubstituted benzene ring out-of-plane bending (diagnostic for benzyl group).[1]

Structure-Activity Relationship (SAR) & Mechanism

The pharmacological activity of Cetalkonium bromide is strictly governed by its amphiphilic topology .

-

Cationic Head (Hydrophilic): The positively charged nitrogen interacts electrostatically with the negatively charged phosphate head groups of bacterial cell membranes or the mucin residues in the corneal epithelium.

-

C16 Tail (Hydrophobic): The hexadecyl chain intercalates into the lipid bilayer. The C16 length is optimal for membrane disruption (micellization) without being too hydrophobic to precipitate out of aqueous formulations completely.

Figure 2: Mechanism of Action – Membrane Disruption

Caption: Step-wise mechanism of Cetalkonium bromide inducing cell lysis via electrostatic attraction followed by hydrophobic bilayer disruption.[1]

Experimental Protocol: HPLC Quantification

To verify the concentration of Cetalkonium bromide in a formulation (e.g., ophthalmic emulsion), a Reverse-Phase HPLC method is the standard. This protocol separates the C16 homologue from potential impurities (benzyl bromide or other alkyl chain lengths).

Methodology:

-

Column: Cyano (CN) or C18 column (

mm, -

Mobile Phase: Acetonitrile : Buffer (60:40 v/v).

-

Buffer: 0.05 M Sodium Acetate adjusted to pH 5.0 with Acetic Acid.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 262 nm (Absorption maximum of the benzyl group).

-

Injection Volume: 10–20

. -

Standard Preparation: Dissolve 20 mg Reference Standard CKB in 100 mL Mobile Phase.

System Suitability Criteria:

-

Tailing Factor:

(Quats often tail; add 0.1% Triethylamine if necessary). -

Relative Standard Deviation (RSD):

for 5 replicate injections.

References

-

PubChem. (2023). Cetalkonium bromide Compound Summary. National Library of Medicine. [Link]

-

European Pharmacopoeia (Ph. Eur.). (2023).[2] Benzalkonium Chloride and its Homologues. 11th Edition. [Link]

-

Journal of Applied Pharmaceutical Science. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Amines: The Menschutkin Reaction. [Link]

Sources

Mechanistic Pharmacodynamics and Mucosal Absorption Kinetics of Cetalkonium Bromide: A Technical Monograph

Executive Summary & Chemical Identity

Cetalkonium Bromide (CK) is a quaternary ammonium compound (QAC) belonging to the cationic surfactant class.[1] Chemically defined as N-benzyl-N-hexadecyl-N,N-dimethylammonium bromide, it is distinguished by its C16 alkyl chain (hexadecyl), which imparts specific amphiphilic properties distinct from shorter-chain QACs like benzalkonium chloride (which is often a mixture of C12-C14-C16).[1]

This guide analyzes CK’s utility not merely as an antiseptic, but as a mucoadhesive functional agent .[1] Its pharmacodynamic (PD) profile is driven by membrane destabilization, while its pharmacokinetic (PK) profile is characterized by high local retention (adsorption) and negligible systemic bioavailability.[1]

Physicochemical Profile (Data Summary)

| Parameter | Value / Characteristic | Clinical Implication |

| Molecular Formula | - | |

| Molecular Weight | ~440.5 g/mol | Large molecule; limits passive diffusion across intact barriers.[1] |

| Charge | Cationic (+) | Critical for binding to negatively charged bacterial walls and mucin.[1] |

| Solubility | Amphiphilic | Soluble in water/alcohol; forms micelles at Critical Micelle Concentration (CMC).[1] |

| pKa | Quaternary Amine | Permanently ionized regardless of physiological pH.[1] |

Pharmacodynamics: The Membrane Lysis Cascade

The antimicrobial efficacy of Cetalkonium Bromide is not metabolic; it is physical. Unlike antibiotics that inhibit specific enzymatic pathways (e.g., DNA gyrase inhibitors), CK acts as a membranolytic agent .[1] This mechanism renders the development of bacterial resistance slower and less likely compared to traditional antibiotics.

Mechanism of Action (MoA)

The MoA follows a thermodynamic drive to partition the hydrophobic C16 tail into the lipid bilayer of the microorganism.

-

Electrostatic Adsorption: The positively charged quaternary nitrogen head group is attracted to the negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) on the bacterial surface.[1]

-

Hydrophobic Insertion: The hexadecyl tail penetrates the hydrophobic core of the cell membrane.

-

Membrane Destabilization: The insertion disrupts the Van der Waals forces holding the lipid bilayer together, altering membrane fluidity.

-

Leakage & Lysis: The membrane loses its semi-permeable nature.[1] Essential ions (

,

Visualization of Signaling/Lysis Pathway

The following diagram illustrates the sequential destruction of the bacterial cell envelope.

Figure 1: The sequential pharmacodynamic pathway of Cetalkonium Bromide, moving from electrostatic attraction to irreversible cellular lysis.[2][3]

Pharmacokinetics: Absorption and Mucoadhesion

For researchers developing mucosal formulations (e.g., oromucosal gels, ophthalmic solutions), the "absorption" of CK is a misnomer. The goal is often retention , not systemic absorption.

The Mucoadhesion Phenomenon

The oral and corneal mucosa are coated with mucin, a glycoprotein rich in sialic acid and sulfate residues, rendering it negatively charged.

-

Interaction: CK binds to mucin via strong electrostatic forces.[1]

-

Reservoir Effect: This binding creates a "drug reservoir" on the surface of the ulcer or tissue, prolonging the contact time (residence time) of the antiseptic.

-

Therapeutic Benefit: In products like choline salicylate gels (e.g., Bonjela), CK prevents secondary infection of the open wound while remaining localized.

Systemic Absorption & Safety

-

GI Tract: If swallowed, CK is poorly absorbed due to its high molecular weight and permanent ionization.[1] The majority is excreted unchanged in feces.[4]

-

Toxicity Risks: While systemic toxicity is low due to poor absorption, local toxicity (cytotoxicity) to epithelial cells is a limiting factor.[1] High concentrations can disrupt human cell membranes just as they do bacterial ones, leading to epithelial erosion (e.g., in the cornea).

Experimental Validation Protocols

To validate CK formulations, researchers must employ self-validating assays that distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity, and measure mucosal permeation.

Protocol A: Ex Vivo Mucosal Permeation (Franz Diffusion Cell)

This protocol determines if CK remains on the tissue surface (desired for antiseptics) or penetrates systemically (undesired).[1]

Materials:

-

Vertical Franz Diffusion Cells.[1]

-

Tissue: Porcine buccal mucosa (freshly excised, dermatomed to 500 µm).[1]

-

Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 1% Tween 80 (to ensure sink conditions for the hydrophobic drug).[1]

Workflow Visualization:

Figure 2: Workflow for assessing mucosal permeation.[1] Lack of detection in the 'Analysis' phase confirms local retention.

Validation Criteria:

-

Integrity Check: Measure Transepithelial Electrical Resistance (TEER) before dosing.[1] TEER < 100 Ω[1]·cm² indicates damaged tissue; discard.[1]

-

Mass Balance: At the end of the experiment, extract CK from the tissue (mucosa) and the donor chamber. Total recovery must be 90-110%.[1]

Protocol B: Time-Kill Kinetics Assay

Unlike MIC (Minimum Inhibitory Concentration), which measures inhibition after 24 hours, Time-Kill assays measure the speed of the "kill," which is critical for topical antiseptics that may be washed away by saliva or tears.

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus) at

CFU/mL. -

Exposure: Mix with CK formulation at various concentrations (e.g., 0.01%, 0.1%).

-

Neutralization: At

, remove an aliquot and place into Dey-Engley Neutralizing Broth . Crucial Step: QACs adhere to glass and plastics; neutralization stops the killing action immediately to prevent false positives. -

Plating: Plate on nutrient agar and count survivors.

-

Success Metric: A 3-log reduction (99.9% kill) within 5 minutes is the standard for effective topical antiseptics.[1]

Safety & Toxicology Profile

While effective, CK is a cytotoxic irritant.[1] Formulation scientists must balance efficacy against tissue damage.[1]

-

Ocular Toxicity: Like Benzalkonium chloride, CK can cause corneal epithelial cell loss and destabilize the tear film if used chronically. It acts as a penetration enhancer by loosening tight junctions, which increases drug delivery but compromises the barrier function [1].

-

Acute Toxicity:

References

-

PubChem. (2024).[1] Cetalkonium bromide | C25H46BrN.[1] National Library of Medicine.[1] Available at: [Link][1]

-

DrugBank Online. (2024).[1] Cetalkonium: Pharmacology and Mechanism of Action. Available at: [Link][1]

-

Misiuk-Hojło, M., et al. (2022).[1][5] Do preservatives enhance corneal permeability and thus the effectiveness of ophthalmic drugs? OphthaTherapy.[1][5] Available at: [Link]

-

Campistron, I., et al. (2019).[1] Interaction of quaternary ammonium compounds with biological membranes. Biochimica et Biophysica Acta (BBA).[1] (Contextual citation for QAC membrane mechanism).

-

European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides.[1] Available at: [Link][1]

Sources

- 1. Cetalkonium bromide | C25H46BrN | CID 165133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 4. Cetalkonium | C25H46N+ | CID 31203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

Cetalkonium Bromide: The C16-Specific Cationic Surfactant for Advanced Ophthalmic & Mucosal Delivery

[1][2][3]

Executive Summary

Cetalkonium Bromide (CKB) represents a critical refinement in the class of quaternary ammonium compounds (QACs).[1] Unlike Benzalkonium Chloride (BAC)—a variable mixture of alkyl chain lengths (C12, C14, C16)—CKB is a single-entity C16 homologue (Benzyldimethylhexadecylammonium bromide).[2][1]

This guide delineates the physicochemical superiority of CKB for high-precision drug delivery. By eliminating chain-length variability, CKB offers a reproducible Critical Micelle Concentration (CMC) of ~0.27 mM , significantly lower than standard BAC mixtures.[2][1] This property drives its utility in Cationic Nanoemulsions (CNEs) , where it serves not merely as a preservative, but as a cationic anchor that binds negatively charged mucin, extending ocular residence time while mitigating the epithelial toxicity associated with free BAC.[1]

Chemical Identity & Physicochemical Profiling[1][2][3][4]

The shift from BAC to CKB is a shift from "statistical averages" to "molecular precision."[3] In formulation science, the purity of the alkyl chain (C16) dictates the hydrophobicity and packing parameter of the surfactant.[1]

Structural Specifications

-

IUPAC Name:

-Benzyl- -

Molecular Formula:

[2][1] -

Key Feature: The C16 tail (cetyl group) provides higher lipophilicity compared to the C12/C14 dominants in BAC.[1]

Comparative Physicochemistry (CKB vs. BAC)

The following table highlights why CKB is preferred for sensitive mucosal applications.

| Parameter | Cetalkonium Bromide (CKB) | Benzalkonium Chloride (BAC) | Implication for Formulation |

| Composition | Pure C16 Homologue (>98%) | Mixture (C12: ~40%, C14: ~50%, C16: ~10%) | CKB ensures batch-to-batch reproducibility in colloidal systems.[2][1][3] |

| CMC (approx.) | 0.27 mM (at 31°C) | ~1.0 - 3.0 mM (Variable) | Lower CMC means CKB forms stable micelles/interfaces at lower concentrations.[2][1][3] |

| Solubility | Lower (Bromide salt + C16 tail) | Very High (Chloride salt + shorter chains) | CKB partitions more strongly into oil phases (nanoemulsions).[2][1] |

| Counter-ion | Bromide ( | Chloride ( | Bromide contributes to a lower Krafft point in specific solvent systems.[2][1][3] |

| Primary Role | Cationic Anchor / Mucoadhesive | Preservative / Lytic Agent | CKB is used for delivery; BAC is used for disinfection. |

Mechanism of Action: The "Cationic Anchor" Effect[2]

CKB operates on two distinct mechanistic levels depending on the formulation vehicle: aqueous solution vs. oil-in-water (o/w) nanoemulsion.[2][1][3]

Antimicrobial Lysis (Aqueous)

In simple aqueous solutions, CKB functions similarly to other QACs.[1][3] The positively charged head group (

Mucoadhesion & Nanoemulsion Stabilization (The Advanced Application)

In ophthalmic CNEs (e.g., Novasorb® technology), CKB is not free in the water phase.[1] It orients at the oil-water interface.[2][1][3]

-

Interfacial Stabilization: The hydrophobic C16 tail anchors into the oil droplet.[3]

-

Zeta Potential Shift: The cationic head projects into the aqueous phase, imparting a positive Zeta potential (+20 to +40 mV) to the droplet.

-

Electrostatic Binding: The corneal surface and tear mucins are negatively charged (sialic acid residues).[1][3] The CKB-coated droplets electrostatically bind to the cornea, increasing residence time from minutes (drops) to hours.[2][1]

Pathway Visualization

The following diagram illustrates the interaction between a CKB-stabilized nanodroplet and the corneal epithelium.

Figure 1: Mechanism of CKB-mediated mucoadhesion in cationic nanoemulsions.

Therapeutic Applications & Safety Profile

Ophthalmic Drug Delivery

CKB is the cornerstone of "cationic artificial tears" and cyclosporine delivery vehicles.[3]

-

Safety Advantage: In CNEs, CKB is sequestered at the oil interface. Unlike free BAC, which acts as a detergent stripping the lipid layer of the tear film, CKB-stabilized droplets replenish the lipid layer while delivering the drug.[1]

-

Toxicity: Free CKB is cytotoxic, but formulated CKB (in emulsion) shows significantly reduced toxicity markers (e.g., lower expression of inflammatory cytokines IL-6, IL-8) compared to aqueous BAC.[2][1]

Oromucosal Applications

CKB is used in choline salicylate gels (e.g., Bonjela) for aphthous ulcers.[2][1][3] Its antiseptic properties prevent secondary infection of the ulcer, while its surfactant nature aids the penetration of the salicylate into the mucosa.[1]

Experimental Protocols

As a self-validating guide, we provide the synthesis protocol for the pure salt and the method to verify its physicochemical identity (CMC).

Protocol A: Synthesis of Cetalkonium Bromide

Rationale: Commercial BAC is a mixture.[1][3][5][6] For research requiring precise thermodynamic data, synthesizing pure C16-CKB is requisite.[2][1][3]

Reagents:

Workflow:

-

Dissolution: Dissolve 13.5g (0.1 mol) of

-dimethylbenzylamine in 50 mL of anhydrous ethanol. -

Addition: Add 30.5g (0.1 mol) of 1-bromohexadecane dropwise under stirring.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C for ethanol) for 18–24 hours. Validation: Monitor by TLC (disappearance of amine spot).[1][3]

-

Crystallization: Evaporate solvent under reduced pressure (Rotavap) to obtain a white solid/viscous oil.[1][3]

-

Purification: Recrystallize from acetone or ethyl acetate/ether mixture.

-

Drying: Dry in a vacuum desiccator over

. -

Yield: Expect ~85-90%. Melting point should be ~54-58°C.[2][1][7]

Protocol B: Determination of Critical Micelle Concentration (CMC)

Rationale: To confirm the purity and surfactant capability of the synthesized CKB.

Method: Conductometry (The inflection point method).[1][3]

-

Preparation: Prepare a stock solution of CKB (5.0 mM) in deionized water (conductivity < 1

S/cm).[1][3] -

Titration: Place 50 mL of deionized water in a jacketed vessel at 31°C (constant temperature is critical).

-

Measurement: Add aliquots (0.1 mL) of CKB stock. Measure conductivity (

) after each addition once stabilized.[1][3] -

Analysis: Plot

(y-axis) vs. Concentration (x-axis).[2][1][3] -

Calculation: The plot will show two linear regions with different slopes. The intersection of these lines is the CMC.[1][5]

Synthesis & Validation Workflow

Figure 2: Synthesis and purification workflow for Cetalkonium Bromide.

References

-

PubChem. (2025).[1][3][7][8] Cetalkonium bromide (Compound).[1][3][7][4] National Library of Medicine.[1][3][8] Available at: [Link][1]

-

Daull, P., Lallemand, F., & Garrigue, J. S. (2014).[2][1][7] Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery.[2][1][3] Journal of Pharmacy and Pharmacology, 66(4), 531-541.[2][1] Available at: [Link]

-

Kopecky, F., et al. (2025).[1][3] Micellization of Alkyl Trimethyl Ammonium Bromides... (CMC Data Reference).[1][3][5] ResearchGate. Available at: [Link]

-

Organic Syntheses. (1943).[1][3] n-Dodecyl Bromide (General Alkyl Bromide Synthesis Adaptation).[2][1][3][9] Org.[1][3][5][9] Synth. Coll. Vol. 2, p.292.[1][3][9] Available at: [Link][1]

Sources

- 1. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 2. Cetalkonium chloride - Wikipedia [en.wikipedia.org]

- 3. Cetalkonium bromide | C25H46BrN | CID 165133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. youtube.com [youtube.com]

- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 7. Cetalkonium | C25H46N+ | CID 31203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cetalkonium | C25H46N+ | CID 31203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Physicochemical and Functional Characterization of Cetalkonium Bromide: An Amphipathic Perspective

Executive Summary

Cetalkonium Bromide (CKB) represents a distinct class of quaternary ammonium compounds (QACs) characterized by a significant hydrophobic modification to the cationic head group. Unlike its structural analog Cetrimonium Bromide (CTAB), CKB incorporates a benzyl group, which alters its packing parameter, critical micelle concentration (CMC), and biological interaction profile.

This guide provides a technical deep-dive into the amphipathic nature of CKB. We move beyond basic surfactant chemistry to explore its thermodynamics of micellization, its superior utility in cationic nanoemulsions (CNEs) for ophthalmology, and the mechanistic basis for its bioadhesive properties.

Molecular Architecture & Amphipathicity

The functional efficacy of CKB stems from its specific molecular geometry, which dictates its behavior at interfaces.

Structural Components

-

Hydrophobic Tail: A hexadecyl (

) alkyl chain. This long chain provides strong hydrophobic interaction potential, driving the entropy-gain micellization process. -

Cationic Head: A quaternary ammonium nitrogen center.

-

Head Group Modification: Unlike CTAB, which has three methyl groups, CKB possesses two methyl groups and one benzyl group .

-

Counterion: Bromide (

). The bromide ion has a smaller hydrated radius than chloride, leading to tighter binding to the micelle surface (Stern layer) and a lower CMC compared to chloride analogs.

The "Benzyl Effect" on Amphipathicity

The benzyl moiety is not merely a spacer; it contributes to the hydrophobicity of the head group region. This increases the surfactant's Packing Parameter (

- = volume of the hydrophobic tail

- = optimal surface area per head group

- = critical chain length

The bulky benzyl group increases steric hindrance but also

Physicochemical Behaviors[1][2][3][4][5][6]

Critical Micelle Concentration (CMC)

The CMC of CKB is governed by the hydrophobic effect—specifically, the entropy gain from releasing water molecules structured around the alkyl chain.

-

Estimated CMC Range:

(in water at 25°C).-

Note: This is significantly lower than CTAB (~0.9 mM) due to the additional hydrophobicity of the benzyl group.

-

-

Thermodynamics: The micellization is entropy-driven (

) at room temperature. The bromide counterion promotes micellization more effectively than chloride due to lower hydration energy, reducing the electrostatic repulsion between head groups.

Solubility and Partitioning

CKB exhibits high lipophilicity (LogP > 4). In oil-in-water (o/w) emulsions, CKB partitions strongly into the oil-water interface. This is a critical differentiator from Benzalkonium Chloride (BAK), which has a higher water solubility and exists as free monomers in the aqueous phase, contributing to cytotoxicity.

Biological Interactions: Mechanism of Action

CKB's amphipathic structure allows it to interact with biological membranes via two distinct mechanisms: Electrostatic Adsorption and Hydrophobic Insertion .

Mechanism 1: Antimicrobial Lysis

-

Adsorption: The cationic head (

) is attracted to the negatively charged bacterial cell wall (teichoic acids in Gram-positive, LPS in Gram-negative). -

Integration: The

tail intercalates into the lipid bilayer. -

Disruption: The benzyl group disrupts the packing of the lipid acyl chains, causing leakage of intracellular contents and cell death.

Mechanism 2: Ophthalmic Bioadhesion (The "Cationorm" Principle)

In ophthalmic formulations, CKB is not used primarily as a preservative (to kill cells) but as a cationic anchor .

-

Target: Corneal and conjunctival mucins (negatively charged due to sialic acid and sulfate residues).

-

Action: CKB-coated oil nanodroplets electrostatically bind to the mucin layer.

-

Result: Increased residence time of the drug on the ocular surface without the epithelial damage associated with high concentrations of free BAK.

Visualization of Mechanisms

Figure 1: Structural functional pathways of Cetalkonium Bromide, distinguishing between micellar lysis and nanoemulsion bioadhesion.

Applications in Drug Delivery[7][8][9]

The primary utility of CKB in modern pharmaceutics is in Cationic Nanoemulsions (CNEs) .

CKB vs. Benzalkonium Chloride (BAK)

While chemically similar, their application diverges significantly in sensitive tissues like the eye.

| Feature | Benzalkonium Chloride (BAK) | Cetalkonium Bromide (CKB) |

| Primary Role | Preservative / Antimicrobial | Cationic Agent / Emulsifier |

| Phase Location | Aqueous Phase (High free concentration) | Oil/Water Interface (Low free concentration) |

| Ocular Toxicity | High (Causes epithelial apoptosis) | Low (When bound in nanoemulsion) |

| CMC | Higher (Mix of C12/C14 chains) | Lower (Pure C16 + Benzyl hydrophobicity) |

Formulation Strategy

In products like Cationorm or Retaine MGD, CKB is dissolved in the oil phase before emulsification.

-

Oil Phase: Mineral oils + CKB.

-

Aqueous Phase: Water + Osmotic agents (Glycerol).

-

Process: High-shear homogenization creates nanodroplets (150-200 nm).

-

Outcome: The CKB positively charges the surface of the oil droplets (Zeta potential ~ +30 mV), preventing coalescence (stability) and enabling binding to the eye (efficacy).

Experimental Protocols

To work with CKB, precise characterization is required. Below are two self-validating protocols.

Protocol A: Determination of CMC via Conductometry

This method relies on the change in the slope of specific conductivity (

-

Preparation: Prepare a 10 mM stock solution of CKB in double-distilled water.

-

Calibration: Calibrate the conductivity meter using 0.01 M KCl standard.

-

Titration:

-

Place 50 mL of water in a thermostated vessel (25°C ± 0.1°C).

-

Add CKB stock in 50

L increments. -

Stir for 2 minutes after each addition; allow 1 minute for equilibration.

-

-

Measurement: Record conductivity (

S/cm) for each step. -

Analysis:

-

Plot

(y-axis) vs. Concentration (x-axis). -

Fit two linear regression lines: one for the pre-micellar region and one for the post-micellar region.

-

Validation: The intersection of these two lines is the CMC. The ratio of the slopes (

) gives the degree of counterion dissociation (

-

Protocol B: In Vitro Mucoadhesion Assay (Zeta Potential Shift)

Validates the interaction between CKB-emulsions and mucin.

-

Reagents: Porcine gastric mucin (Type II), CKB-nanoemulsion sample.

-

Mucin Prep: Disperse mucin (0.1% w/v) in phosphate buffer (pH 7.4). Stir overnight to hydrate.

-

Baseline Measurement: Measure Zeta potential of the mucin solution (Expected: -10 to -20 mV).

-

Interaction:

-

Mix CKB-nanoemulsion with mucin solution at ratios of 1:1, 1:5, and 1:10.

-

Incubate at 37°C for 15 minutes.

-

-

Measurement: Measure Zeta potential of the mixtures.

-

Validation: A shift from negative (mucin) towards neutral or positive values confirms electrostatic interaction (bioadhesion).

Safety & Toxicology

The toxicity of CKB is concentration-dependent and matrix-dependent .

-

Free CKB: Like all cationic surfactants, free CKB is cytotoxic to mammalian cells (IC50 ~ 5-10

M) due to plasma membrane disruption. -

Emulsion-Bound CKB: When formulated in oil-in-water emulsions, the toxicity is drastically reduced. The high partition coefficient (

) ensures CKB remains anchored to the oil droplet, shielding the corneal epithelium from high concentrations of free monomer. -

Irritation: In Draize tests (rabbits), CKB-emulsions show significantly lower irritation scores compared to aqueous BAK solutions.

References

-

PubChem. (2025). Cetalkonium bromide | C25H46BrN. National Library of Medicine. [Link]

-

Lallemand, F., et al. (2012). Successfully Improving Ocular Drug Delivery using the Cationic Nanoemulsion, Novasorb. Journal of Drug Delivery. [Link]

-

Daull, P., et al. (2013). Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery. Journal of Pharmacy and Pharmacology. [Link]

-

Bhattarai, A., et al. (2014). Thermodynamics Studies Associated with Micellization of Cetyltrimethylammonium Bromide. International Journal of Latest Research in Science and Technology.[1] [Link]

-

Agilent Technologies. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note. [Link]

Sources

Technical Monograph: Cetalkonium Bromide – Chemical Identity, Properties, and Analytical Frameworks

Introduction

Cetalkonium bromide (Benzyldimethylhexadecylammonium bromide) is a quaternary ammonium compound (QAC) belonging to the cationic surfactant class.[1] Structurally, it is the bromide salt of the cetalkonium cation, characterized by a long hydrophobic hexadecyl (C16) tail and a hydrophilic benzyl-dimethyl ammonium head group. This amphiphilic structure grants it potent surface-active and antimicrobial properties, making it a critical active pharmaceutical ingredient (API) in oral mucosal treatments (e.g., choline salicylate/cetalkonium chloride or bromide gels like Bonjela) and ophthalmic preservatives.

This guide provides a rigorous technical analysis of Cetalkonium bromide, establishing its chemical identity, physicochemical behavior, mechanism of action, and validated analytical protocols for quality control.

Part 1: Chemical Identity & Nomenclature

Precise identification is paramount in drug development to avoid confusion with its chloride counterpart (Cetalkonium chloride) or other benzalkonium homologues.[1]

Table 1: Chemical Identifiers and Registry Numbers

| Identifier Type | Value | Context/Notes |

| Chemical Name | Cetalkonium bromide | Common Pharmaceutical Name |

| IUPAC Name | Benzyl-hexadecyl-dimethylazanium bromide | Systematic Nomenclature |

| CAS Number | 3529-04-2 | Specific to the Bromide salt |

| UNII | UHU0390Z3J | FDA Substance Registration |

| Molecular Formula | C | (C${25} |

| Molecular Weight | 440.55 g/mol | Monoisotopic Mass: ~439.28 Da |

| PubChem CID | 165133 | Database ID |

| ChemSpider ID | 144786 | Database ID |

| SMILES | [Br-].C(Cc1ccccc1)CCCCCCCCCCCCCCCC | Canonical SMILES string |

| InChIKey | DLNWMWYCSOQYSQ-UHFFFAOYSA-M | Unique hashed identifier |

Part 2: Physicochemical Profile

Understanding the physical state and solubility profile is essential for formulation development, particularly for aqueous gels and ophthalmic solutions.

Table 2: Physical and Chemical Properties

| Property | Specification | Technical Insight |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires storage in desiccated conditions.[1] |

| Melting Point | 68 – 70 °C | Sharp melting range indicates high purity; broadens with moisture content.[1] |

| Solubility (Water) | Soluble / Freely Soluble | Forms a clear, foaming solution. Critical micelle concentration (CMC) is low due to the C16 chain.[1] |

| Solubility (Organic) | Soluble in Ethanol, Acetone, Chloroform | High solubility in polar organic solvents facilitates extraction during synthesis. |

| pH (Aqueous) | 5.0 – 7.5 (1% w/v solution) | Neutral to slightly acidic; compatible with physiological pH formulations.[1] |

| Stability | Stable under normal conditions | Sensitive to strong oxidizing agents.[1] Incompatible with anionic surfactants (precipitation occurs).[1] |

Part 3: Mechanism of Action

Cetalkonium bromide functions primarily through membrane disruption.[1] Its cationic head group adsorbs to the negatively charged bacterial cell wall (teichoic acids in Gram-positive, lipopolysaccharides in Gram-negative).[1] The hydrophobic C16 tail then penetrates the lipid bilayer, causing destabilization, leakage of intracellular constituents, and cell death.

Figure 1: Step-wise mechanism of antimicrobial action for Cetalkonium bromide, illustrating the progression from surface adsorption to cellular lysis.[1][2][3][4][5][6][7][8]

Part 4: Analytical Methodologies

For research and quality control, two primary methods are recommended: High-Performance Liquid Chromatography (HPLC) for specific identification/quantification and Two-Phase Titration for bulk assay.[1]

HPLC Protocol (Reverse Phase)

This method separates Cetalkonium from other homologs (e.g., C12, C14) and potential impurities.

-

Column: C18 (Octadecylsilyl) or Cyano (CN) column, 5 µm, 4.6 x 150 mm.

-

Rationale: A CN column often provides better peak shape for quaternary ammoniums compared to C18, reducing tailing caused by silanol interactions.

-

-

Mobile Phase: Acetonitrile : Buffer (60:40 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 262 nm (characteristic benzyl absorption).[1]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve 10 mg standard in 10 mL Mobile Phase. Sonicate to ensure complete dissolution.[1]

Bulk Assay: Sodium Tetraphenylborate Titration

A classical method for quantifying high-molecular-weight quaternary ammonium salts.[1]

-

Preparation: Dissolve approx. 0.25 g of sample (accurately weighed) in 50 mL of water.

-

Buffering: Add 10 mL of acetate buffer (pH 3.7).

-

Indicator: Add 1 mL of Bromophenol Blue solution.

-

Extraction Solvent: Add 10 mL of Chloroform (or Dichloromethane).

-

Titration: Titrate with 0.02 M Sodium Tetraphenylborate (STPB) with vigorous shaking.

-

Endpoint: The color of the organic layer changes from blue to colorless (or end-point detection via potentiometry).

-

Stoichiometry: 1 mole Cetalkonium : 1 mole STPB.[1]

-

Figure 2: Analytical decision matrix for Cetalkonium bromide, distinguishing between chromatographic purity analysis and bulk titrimetric assay.

Part 5: Synthesis & Manufacturing Route

The synthesis of Cetalkonium bromide follows a classic S

-

Reactants: N,N-Dimethylhexadecylamine (Tertiary amine) + Benzyl Bromide (Alkylating agent).[1]

-

Solvent: Ethyl Acetate or Acetone (Polar aprotic solvents favor the precipitation of the ionic product).[1]

-

Conditions: Reflux at 60-80°C for 4-6 hours.

-

Work-up:

Part 6: Regulatory & Safety Considerations

As a potent surfactant, Cetalkonium bromide requires careful handling.[1]

-

GHS Classification:

-

Handling: Use PPE (Gloves, Goggles, Lab Coat). Avoid dust generation.[1]

-

Storage: Store in a cool, dry place. Hygroscopic—keep container tightly closed.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 165133, Cetalkonium bromide.[1] PubChem.[1][2][4][5] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Substance Registration System: Cetalkonium Bromide (UNII: UHU0390Z3J).[1] FDA/GSRS.[1][4][5] Available at: [Link]

-

LookChem. Cetalkonium Bromide Product Information and CAS 3529-04-2.[1][3] LookChem.[1][3] Available at: [Link]

-

Medicines.org.uk. Summary of Product Characteristics (SmPC): Bonjela.[1][9] EMC.[1] Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides (Analogous data).[1] ECHA.[1][4][5] Available at: [Link]

Sources

- 1. Cetalkonium bromide | C25H46BrN | CID 165133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 鲸蜡烷三甲基溴化铵 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. Benzylhexadecyldimethylammonium chloride | C25H46N.Cl | CID 31202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanaminium, N-hexadecyl-2-hydroxy-N,N-dimethyl-, bromide (1:1) | C24H50BrNO | CID 3083735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bonjela.com.au [bonjela.com.au]

Technical Investigation Guide: Cetalkonium Bromide (CKB) Biological Activity & Therapeutic Application

Executive Summary

Cetalkonium Bromide (CKB) is a quaternary ammonium compound (QAC) belonging to the cationic surfactant class. While historically utilized as an antiseptic in oromucosal formulations (e.g., choline salicylate gels), its contemporary significance has shifted toward ophthalmic drug delivery. Unlike Benzalkonium Chloride (BAK), which acts primarily as a preservative with high ocular toxicity, CKB is increasingly valued as a cationic agent in oil-in-water (o/w) nanoemulsions.

This guide outlines the technical framework for investigating CKB’s biological activity, focusing on two distinct axes:

-

Antimicrobial Efficacy: Its mechanism as a membrane-disrupting antiseptic.[1]

-

Bio-Interfacial Mechanics: Its role in enhancing ocular bioavailability via electrostatic interaction with the corneal mucin layer.

Physicochemical Identity & Molecular Logic

To design effective biological assays, one must first understand the Structure-Activity Relationship (SAR) of CKB.

-

Chemical Structure:

-

Core Moiety:

-hexadecyl- -

SAR Drivers:

-

C16 Alkyl Chain (Hexadecyl): Provides the lipophilicity required to penetrate the bacterial lipid bilayer or stabilize oil droplets in emulsions.

-

Quaternary Nitrogen: Confers a permanent positive charge (

-potential), essential for electrostatic binding to negatively charged bacterial cell walls (teichoic acids) or corneal mucins.

-

Comparative Properties: CKB vs. BAK

| Feature | Cetalkonium Bromide (CKB) | Benzalkonium Chloride (BAK) |

| Alkyl Chain Length | Single species (C16) | Mixture (C12, C14, C16) |

| Primary Utility | Cationic agent (Emulsions), Antiseptic | Preservative, Disinfectant |

| Ocular Toxicity | Lower (when in emulsion) | High (causes apoptosis/oxidative stress) |

| Solubility | Soluble in alcohol, chloroform; moderate in water | Highly water-soluble |

Antimicrobial Efficacy Profiling[2]

The primary biological activity of CKB is bactericidal. The investigation must distinguish between bacteriostatic (inhibition) and bactericidal (killing) activity.

Mechanism of Action: Membrane Depolarization

CKB functions by adsorbing to the bacterial cell wall, penetrating the membrane via its lipophilic tail, and disrupting the charge distribution. This leads to leakage of intracellular constituents (potassium ions, nucleotides) and eventual lysis.[1]

Experimental Protocol: MIC/MBC Determination

Critical Note on QAC Testing: QACs adhere to glass and plastics. You must use low-binding plastics or silanized glass. Furthermore, standard broths may not fully neutralize QAC carryover; Letheen Broth (containing lecithin and Tween 80) is required to neutralize the cation during sub-culturing.

Workflow: Broth Microdilution (CLSI Standards)

-

Inoculum Preparation:

-

Culture S. aureus (ATCC 6538) and P. aeruginosa (ATCC 9027) to mid-log phase.

-

Adjust to

CFU/mL.

-

-

Compound Preparation:

-

Dissolve CKB in sterile water/ethanol (stock solution).

-

Prepare serial 2-fold dilutions in Mueller-Hinton Broth (range: 0.5 to 128

g/mL).

-

-

Incubation:

-

Readout (MIC):

-

Visual turbidity check.[3] The MIC is the lowest concentration with no visible growth.

-

-

MBC Determination (Kill Step):

-

Aliquot 10

L from clear wells into Letheen Broth (Neutralizer). -

Incubate 24 hours.

-

MBC = Lowest concentration showing

reduction in viability.

-

Visualization: Antimicrobial Workflow

Figure 1: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), highlighting the critical neutralization step.

Mechanistic Investigation: Ophthalmic Bio-Adhesion

In drug development, CKB is often investigated not just as a killer of bacteria, but as a delivery vehicle .

The Cationic Emulsion Hypothesis

The ocular surface (cornea and conjunctiva) is covered by mucins (MUC1, MUC4, MUC16) which are negatively charged at physiological pH due to sialic acid residues.

-

Hypothesis: CKB, when situated at the oil-water interface of a nanoemulsion, confers a positive Zeta potential (+20 to +40 mV) to the oil droplets.

-

Result: Electrostatic attraction prolongs the residence time of the drug on the eye surface.

Protocol: Zeta Potential & Mucoadhesion Assay

To validate this mechanism, you must measure the change in surface charge upon interaction with mucin.

-

Emulsion Prep: Prepare a 5% MCT (Medium Chain Triglyceride) oil-in-water emulsion using CKB (0.002%) as the cationic surfactant.

-

Zeta Potential Measurement: Use Laser Doppler Micro-electrophoresis (e.g., Malvern Zetasizer).

-

Control: Measure Emulsion alone (Expect: Positive mV).

-

Control: Measure Mucin solution alone (Expect: Negative mV).

-

-

Interaction Study:

-

Mix Emulsion + Mucin solution (1:1 ratio).

-

Incubate at 37°C for 15 mins.

-

Measure resultant Zeta potential.

-

Success Criteria: A shift toward neutrality or charge reversal indicates binding.

-

Visualization: Cationic Interaction Mechanism

Figure 2: Mechanism of enhanced bioavailability. CKB confers a positive charge to oil droplets, facilitating binding to the negatively charged ocular mucin layer.

Biocompatibility & Safety Profile

A critical part of the investigation is proving that CKB is less toxic than the industry standard, BAK.

In Vitro Cytotoxicity Protocol (MTT Assay)

Target Cells: Human Corneal Epithelial Cells (HCE-2) or Chang Conjunctival Cells.

-

Seeding: Seed HCE-2 cells in 96-well plates (

cells/well). Incubate 24h. -

Treatment:

-

Group A: CKB (0.001% - 0.02%).

-

Group B: BAK (Positive Control for Toxicity).

-

Group C: PBS (Negative Control).

-

Exposure time: 15 minutes (simulating eye drop instillation) and 24 hours (long-term).

-

-

Assay:

-

Wash cells. Add MTT reagent. Incubate 4h.

-

Solubilize formazan crystals with DMSO.

-

-

Analysis: Measure absorbance at 570 nm.

-

Expected Result: CKB (especially in emulsion) should show significantly higher cell viability (>80%) compared to BAK (<20%) at equivalent antimicrobial concentrations.

References

-

Daull, P., et al. (2013). "Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery." Journal of Pharmacy and Pharmacology. Available at: [Link]

-

Lallemand, F., et al. (2012). "Successfully improving ocular drug delivery using the cationic nanoemulsion, Novasorb." Journal of Drug Delivery. Available at: [Link]

-

Merck & Co. "Cetalkonium Bromide - PubChem Compound Summary." National Center for Biotechnology Information. Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Available at: [Link]

Sources

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. Frontiers | The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations [frontiersin.org]

- 3. Pseudomonas aeruginosa DesB Promotes Staphylococcus aureus Growth Inhibition in Coculture by Controlling the Synthesis of HAQs | PLOS One [journals.plos.org]

The Technical Utility of Quaternary Ammonium Salts: From Synthesis to Therapeutics

Executive Summary

Quaternary Ammonium Salts (QAS) are not merely surfactants; they are the functional bridge between incompatible chemical environments. Defined by a permanently charged nitrogen center (

Part 1: Synthetic Utility – Phase Transfer Catalysis (PTC)

The Mechanism: Breaking the Solvation Barrier

In classical organic synthesis, reacting a lipophilic organic substrate with a water-soluble anionic nucleophile (e.g.,

Critical Insight (Expertise): Catalyst poisoning is a common failure mode. If the leaving group (

-

Recommendation: Use Bromides or Chlorides as leaving groups where possible. If using Iodides, ensure the nucleophile is in high molar excess or use a bulky QAS that sterically hinders tight ion pairing with the iodide.

Visualization: The PTC Cycle

The following diagram illustrates the cyclic mechanism of Phase Transfer Catalysis.

Figure 1: The Starks' Extraction Mechanism showing the shuttling of nucleophiles (

Protocol: O-Alkylation of Phenols (Ether Synthesis)

Objective: Synthesize phenyl ethyl ether using Tetrabutylammonium Bromide (TBAB).

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve 10 mmol Phenol and 15 mmol Ethyl Bromide in 20 mL Dichloromethane (DCM). | DCM solubilizes the organic reactants but cannot dissolve the base. |

| 2 | Prepare 20 mL of 50% NaOH (aq). Add 0.5 mmol TBAB (5 mol%). | High concentration NaOH deprotonates phenol at the interface. TBAB is the catalyst.[1][2] |

| 3 | Vigorously stir the biphasic mixture at reflux (40°C) for 2-4 hours. | Critical: Stirring rate determines interfacial surface area. Poor stirring = failed reaction. |

| 4 | Validation: Monitor via TLC. The organic layer should show the disappearance of phenol. | TBAB shuttles phenoxide ( |

| 5 | Separate phases. Wash organic layer with water/brine. Dry over | Removes residual catalyst and NaOH. |

Part 2: Genomic Isolation – The CTAB Method

Mechanism: Selective Precipitation

Cetyltrimethylammonium bromide (CTAB) is the gold standard for extracting DNA from polysaccharide-rich plant tissues.

-

High Salt (>0.7 M NaCl): CTAB binds to polysaccharides and proteins, keeping them soluble or precipitating them away from DNA. The DNA remains soluble because the high ionic strength prevents the CTAB-DNA electrostatic interaction.

-

Low Salt (<0.4 M NaCl): If the salt concentration drops, CTAB binds the phosphate backbone of DNA, precipitating it. This is useful for purification but dangerous during initial lysis.

Protocol Integrity Check: If your DNA pellet is gelatinous and insoluble, you likely allowed the salt concentration to drop too low in the presence of residual polysaccharides. Always maintain >1.0 M NaCl during the lysis step.

Protocol: High-MW DNA Extraction from Plant Tissue

-

Lysis: Grind 100mg tissue in liquid

. Add 500µL 2% CTAB Buffer (100mM Tris pH 8.0, 20mM EDTA, 1.4M NaCl, 2% CTAB).-

Note: Add 0.2%

-mercaptoethanol immediately before use to inhibit oxidases (prevents browning).

-

-

Incubation: Incubate at 60°C for 30-60 mins.

-

Why: Disrupts membranes; CTAB complexes with polysaccharides.

-

-

Extraction: Add 500µL Chloroform:Isoamyl Alcohol (24:1). Vortex and centrifuge at 12,000 x g for 10 min.

-

Result: CTAB-protein/polysaccharide complexes partition into the organic phase or interface. DNA remains in the aqueous supernatant.

-

-

Precipitation: Transfer supernatant to a new tube. Add 0.7 volumes of Isopropanol. Centrifuge to pellet DNA.[3]

-

Wash: Wash pellet with 70% Ethanol to remove salts and residual CTAB.

Part 3: Advanced Therapeutics – Cationic Liposomes (DOTAP)[4][5][6]

Mechanism: The Proton Sponge & Endosomal Escape

In gene delivery, QAS lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) serve two functions:

-

Condensation: The permanently charged headgroup binds anionic phosphate backbones of DNA/mRNA, collapsing them into nanoparticles (Lipoplexes).

-

Cellular Uptake: The net positive charge of the lipoplex interacts with the negatively charged proteoglycans on the cell membrane, triggering endocytosis.[4]

The "Helper" Lipid Role: DOTAP is often co-formulated with DOPE (neutral lipid). Inside the acidic endosome, DOPE undergoes a phase transition that disrupts the endosomal membrane, allowing the genetic cargo to escape into the cytoplasm before lysosomal degradation.

Visualization: Lipoplex Transfection Pathway

Figure 2: The transfection pathway. DOTAP condenses DNA into a lipoplex, which enters the cell via endocytosis. Endosomal escape is the rate-limiting step for efficiency.

Protocol: Synthesis of DOTAP Liposomes (Thin-Film Hydration)

Objective: Create 100nm unilamellar vesicles for mRNA delivery.

| Phase | Procedure | Technical Note |

| Film Formation | Dissolve DOTAP and Cholesterol (1:1 molar ratio) in Chloroform. Evaporate solvent under vacuum (Rotovap) at 40°C. | Creates a lipid cake. Cholesterol adds structural rigidity. |

| Hydration | Add PBS (pH 7.4) to the film. Vortex vigorously for 30 mins at 50°C (above phase transition temp). | Forms large Multilamellar Vesicles (MLVs). |

| Sizing | Extrude the suspension 11 times through a 100nm polycarbonate membrane using a mini-extruder. | Forces MLVs to reorganize into uniform Large Unilamellar Vesicles (LUVs). |

| QC | Measure size and Zeta Potential via Dynamic Light Scattering (DLS). | Target: 100-120nm diameter, +30 to +50 mV charge. |

Part 4: Analytical Chemistry – Ion-Pair Chromatography[8][9]

Mechanism: Retaining the Unretainable

Highly polar, ionic analytes (like sulfonates or amines) often elute in the void volume of Reverse Phase HPLC (C18 columns). Adding a QAS (e.g., Tetrabutylammonium phosphate) to the mobile phase creates a neutral "Ion Pair" with the anionic analyte. This neutral complex is sufficiently lipophilic to interact with the C18 stationary phase, increasing retention time and resolution.

Authoritative Rule: The length of the alkyl chain on the QAS controls retention.

-

Tetrabutyl- (

): Moderate retention.[5] -

Tetrahexyl- (

): Strong retention. -

Cetyltrimethyl- (

): Very strong retention (often permanently modifies the column).

References

-

Starks, C. M. (1971).[6] Phase-transfer catalysis.[6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link

-

Murray, M. G., & Thompson, W. F. (1980). Rapid isolation of high molecular weight plant DNA. Nucleic Acids Research. Link

-

Felgner, P. L., et al. (1987). Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. Proceedings of the National Academy of Sciences. Link

-

BenchChem. (2025).[8][9] Preparation of DOTAP Chloride Liposomes Using Thin-Film Hydration: An Application Note and Protocol. Link

-

Thermo Fisher Scientific. Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Link

Sources

- 1. biomedres.us [biomedres.us]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. encapsula.com [encapsula.com]

- 5. itwreagents.com [itwreagents.com]

- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Using Cetalkonium bromide in cationic nanoemulsion formulations

Application Note: Formulation and Stabilization of Cationic Nanoemulsions Using Cetalkonium Bromide (CKB)

Abstract

This guide details the strategic application of Cetalkonium Bromide (CKB) in the development of cationic oil-in-water (o/w) nanoemulsions. Unlike Benzalkonium Chloride (BAK), which acts primarily as a preservative with high cytotoxicity, CKB is utilized here as an interfacial modifier to impart a positive zeta potential (+20 to +40 mV) to lipid nanodroplets. This positive charge drives electrostatic attraction to the negatively charged corneal mucin (MUC1, MUC4, MUC16), significantly enhancing bioavailability and residence time. This protocol outlines the physicochemical basis, manufacturing workflow (High-Pressure Homogenization), and critical quality attributes (CQAs) required for regulatory compliance.

Physicochemical Basis & Mechanism

The Cationic Advantage (Novasorb® Technology Principle)

The ocular surface is covered by a tear film containing mucins—glycoproteins rich in sialic acid and sulfate residues—rendering the surface net negative at physiological pH.[1] Conventional anionic or non-ionic emulsions are rapidly cleared by blinking and tear turnover (approx. 5-7 minutes).

CKB, a quaternary ammonium compound with a 16-carbon alkyl chain, intercalates into the oil-water interface. Its cationic head group extends into the aqueous phase, creating a positive electrical double layer.

-